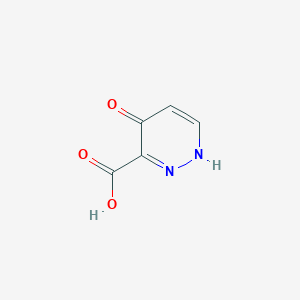
2-(cyclopropylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(cyclopropylamino)propan-1-ol” is a chemical compound with the CAS Number: 1179227-26-9 . It has a molecular weight of 115.18 and its IUPAC name is 2-(cyclopropylamino)-1-propanol . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-(cyclopropylamino)propan-1-ol” is 1S/C6H13NO/c1-5(4-8)7-6-2-3-6/h5-8H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure. The compound consists of a cyclopropyl group attached to an amino group, which is further attached to a propan-1-ol group.Physical And Chemical Properties Analysis
As mentioned earlier, “2-(cyclopropylamino)propan-1-ol” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for “2-(cyclopropylamino)propan-1-ol” indicates that it is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 , which indicate that the compound causes severe skin burns and eye damage, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(cyclopropylamino)propan-1-ol involves the conversion of a cyclopropylamine to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Propylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with propylene oxide in the presence of sodium hydroxide to form 2-(cyclopropylamino)propan-1-ol.", "Step 2: The reaction mixture is then acidified with hydrochloric acid to protonate the amine group and form the hydrochloride salt of the product.", "Step 3: The hydrochloride salt is then isolated by filtration and washed with water to remove any impurities.", "Step 4: The salt is then dissolved in water and treated with sodium hydroxide to liberate the free base of the product.", "Step 5: The free base is extracted with an organic solvent such as diethyl ether or chloroform and dried over anhydrous sodium sulfate.", "Step 6: The solvent is then evaporated under reduced pressure to yield the pure product as a colorless oil." ] } | |
Número CAS |
1179227-26-9 |
Nombre del producto |
2-(cyclopropylamino)propan-1-ol |
Fórmula molecular |
C6H13NO |
Peso molecular |
115.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




